molecular formula C17H18Cl2N2O3 B4761627 N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2,5-dimethoxyphenyl)urea

N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2,5-dimethoxyphenyl)urea

Cat. No.: B4761627
M. Wt: 369.2 g/mol
InChI Key: POSCQLNEFBSUJZ-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2,5-dimethoxyphenyl)urea is a complex organic compound characterized by the presence of both chlorophenyl and dimethoxyphenyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2,5-dimethoxyphenyl)urea typically involves the reaction of an amine with an isocyanate or carbonyl chloride. For this specific compound, the process may involve the stepwise introduction of the 2,4-dichlorophenyl and 2,5-dimethoxyphenyl groups into the urea molecule through selective condensation reactions.

Industrial Production Methods

Industrial production of such urea derivatives often employs continuous flow microreactor systems to improve reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, which are critical for achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups can make the compound susceptible to oxidation under certain conditions.

    Reduction: The compound can be reduced using common reducing agents.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of amines.

Scientific Research Applications

N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2,5-dimethoxyphenyl)urea has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: It can be used as a tool to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism by which N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2,5-dimethoxyphenyl)urea exerts its effects involves interactions with specific molecular targets. The electron-withdrawing effects of the chloro groups and the electron-donating effects of the methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,4-dichlorophenyl)ethyl]-N’-(3,4-dimethoxyphenyl)urea: Similar structure but with different positioning of the methoxy groups.

    N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2,4-dimethoxyphenyl)urea: Another structural isomer with different methoxy group positioning.

Uniqueness

N-[1-(2,4-dichlorophenyl)ethyl]-N’-(2,5-dimethoxyphenyl)urea is unique due to its specific substitution pattern, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

1-[1-(2,4-dichlorophenyl)ethyl]-3-(2,5-dimethoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3/c1-10(13-6-4-11(18)8-14(13)19)20-17(22)21-15-9-12(23-2)5-7-16(15)24-3/h4-10H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSCQLNEFBSUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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